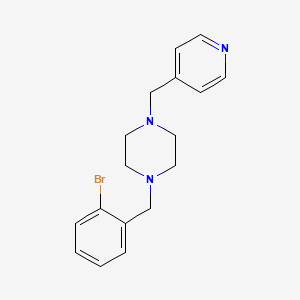
1-(1-adamantyl)-2-hydroxy-1-propanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-2-hydroxy-1-propanone oxime, also known as AHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AHPN is a derivative of adamantane, a cyclic hydrocarbon that is commonly found in antiviral drugs and other pharmaceuticals. AHPN has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantyl)-2-hydroxy-1-propanone oxime is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 1-(1-adamantyl)-2-hydroxy-1-propanone oxime has been shown to interact with a range of cellular proteins, including those involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-hydroxy-1-propanone oxime has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune function. 1-(1-adamantyl)-2-hydroxy-1-propanone oxime has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-adamantyl)-2-hydroxy-1-propanone oxime in lab experiments is its potential as a therapeutic agent for a range of diseases, including viral infections and cancer. However, there are also some limitations to using 1-(1-adamantyl)-2-hydroxy-1-propanone oxime in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of future directions for research on 1-(1-adamantyl)-2-hydroxy-1-propanone oxime, including further studies on its potential as an antiviral and anticancer agent, as well as its effects on immune function and oxidative stress. Additional research is also needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-hydroxy-1-propanone oxime and to identify potential side effects and limitations. Overall, 1-(1-adamantyl)-2-hydroxy-1-propanone oxime represents a promising candidate for further research and development as a therapeutic agent.
Synthesis Methods
1-(1-adamantyl)-2-hydroxy-1-propanone oxime can be synthesized through a multi-step process involving the reaction of adamantane with various reagents. One common method involves the reaction of adamantane with hydroxylamine hydrochloride to form 1-amino-3-adamantanone, which is then reacted with acetic anhydride to form 1-(1-adamantyl)-2-acetamido-1-propanone. Finally, the acetamido group is hydrolyzed to form 1-(1-adamantyl)-2-hydroxy-1-propanone oxime.
Scientific Research Applications
1-(1-adamantyl)-2-hydroxy-1-propanone oxime has been studied for its potential as an antiviral agent, particularly against the hepatitis C virus. In vitro studies have shown that 1-(1-adamantyl)-2-hydroxy-1-propanone oxime can inhibit the replication of the virus, making it a promising candidate for further research. 1-(1-adamantyl)-2-hydroxy-1-propanone oxime has also been studied for its potential as an anticancer agent, with some studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(15)12(14-16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11,15-16H,2-7H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCGGQBNJVMVRD-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
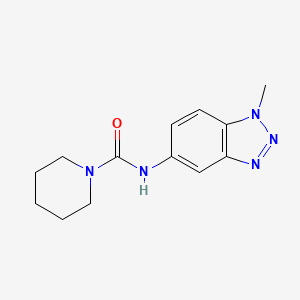
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
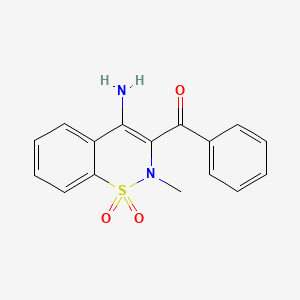
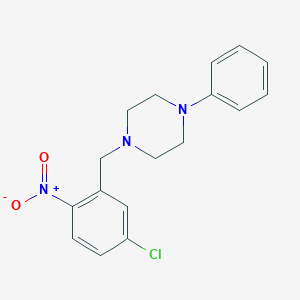
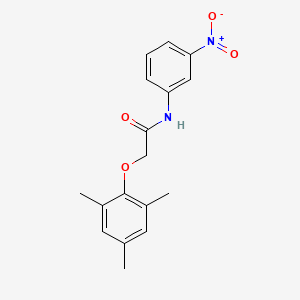
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
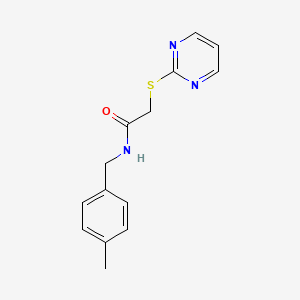
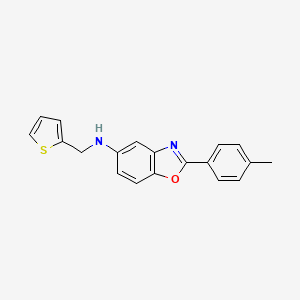
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
